molecular formula C17H15N3O2 B2891989 (E)-2-Cyano-3-(4-ethoxyphenyl)-N-pyridin-4-ylprop-2-enamide CAS No. 1445757-19-6

(E)-2-Cyano-3-(4-ethoxyphenyl)-N-pyridin-4-ylprop-2-enamide

Cat. No.: B2891989
CAS No.: 1445757-19-6
M. Wt: 293.326
InChI Key: QGHVWSFFEZGSLF-UHFFFAOYSA-N
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Description

(E)-2-Cyano-3-(4-ethoxyphenyl)-N-pyridin-4-ylprop-2-enamide is a synthetic acrylamide derivative characterized by an (E)-configured α,β-unsaturated cyano group, a 4-ethoxyphenyl substituent, and a pyridin-4-yl amide moiety.

Properties

IUPAC Name

(E)-2-cyano-3-(4-ethoxyphenyl)-N-pyridin-4-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2/c1-2-22-16-5-3-13(4-6-16)11-14(12-18)17(21)20-15-7-9-19-10-8-15/h3-11H,2H2,1H3,(H,19,20,21)/b14-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGHVWSFFEZGSLF-SDNWHVSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C=C(C#N)C(=O)NC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=C(\C#N)/C(=O)NC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-2-Cyano-3-(4-ethoxyphenyl)-N-pyridin-4-ylprop-2-enamide, also known by its CAS number 496021-18-2, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C17H15N3O2, with a molecular weight of approximately 293.32 g/mol. Its structure features a cyano group, an ethoxyphenyl moiety, and a pyridine ring, which are critical for its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits a variety of biological activities:

  • Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties. Molecular docking studies have indicated potential interactions with key targets involved in cancer pathways.
  • Anti-inflammatory Effects : Similar compounds have shown anti-inflammatory effects by modulating cytokine production and inhibiting inflammatory pathways. This highlights the potential for this compound to influence inflammatory responses.
  • Antioxidant Properties : The compound's structure suggests possible antioxidant activity, which could be beneficial in mitigating oxidative stress-related conditions.

The mechanisms through which this compound exerts its effects are still under investigation. However, insights can be drawn from related compounds:

  • Inhibition of Enzymatic Activity : It may inhibit enzymes involved in inflammatory processes or cancer cell proliferation.
  • Modulation of Signaling Pathways : The compound could affect signaling pathways such as NF-kB or MAPK, which are crucial in inflammation and cancer progression.

Case Studies and Research Findings

Several studies have contributed to the understanding of the biological activity of related compounds:

  • In Vitro Studies : A study investigating similar cyano-containing compounds reported significant inhibition of cell viability in various cancer cell lines, suggesting that (E)-2-cyano derivatives may share this property .
  • In Vivo Models : Research on analogs demonstrated anti-inflammatory effects in animal models of induced paw edema and peritonitis, with significant reductions in leukocyte migration and cytokine levels observed .
  • Molecular Docking Studies : Computational analyses have shown that (E)-2-cyano derivatives can effectively bind to targets like COX enzymes and iNOS, indicating potential therapeutic applications in inflammation and pain management .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Observations:

Core Structure Variations: The target compound features a simpler acrylamide backbone compared to the pyrido-pyrimidinyl core in or the quinoline derivative in . Its ethoxyphenyl group provides moderate electron-donating effects, contrasting with the electron-withdrawing 4-fluorophenoxy group in or the electron-rich 4-(dimethylamino)phenyl group in .

Crystallographic Insights: The analog in crystallizes in a monoclinic P2₁/c system with a planar acrylamide backbone stabilized by intramolecular hydrogen bonds (N–H···O and C–H···N). The dimethylamino group participates in weak intermolecular C–H···π interactions, which may differ in the target compound due to its ethoxy and pyridyl substituents .

Hydrogen Bonding and Packing: The target compound’s ethoxy group (–OCH₂CH₃) could engage in C–H···O interactions, while the pyridin-4-yl nitrogen may act as a hydrogen-bond acceptor. This contrasts with , where the dimethylamino group forms N···H–C contacts, and , where chlorine atoms may dominate halogen bonding .

Implications of Substituent Effects on Properties

  • Electron-Donating vs. Withdrawing Groups: The 4-ethoxyphenyl group in the target compound is less electron-donating than the 4-(dimethylamino)phenyl group in but more so than the 4-fluorophenoxy group in . This affects electronic transitions (e.g., UV-Vis absorption) and reactivity in nucleophilic additions.
  • Steric and Solubility Considerations : The pyridin-4-yl amide in the target compound may enhance water solubility compared to the phenyl amide in due to the pyridine ring’s polarity. However, the dichlorophenyl group in likely reduces solubility .

Q & A

What are the key challenges in synthesizing (E)-2-cyano-3-(4-ethoxyphenyl)-N-pyridin-4-ylprop-2-enamide, and how can reaction conditions be optimized?

Level : Basic
Answer :
Synthesis typically involves a multi-step approach:

Knoevenagel condensation between 4-ethoxybenzaldehyde and cyanoacetic acid derivatives to form the α,β-unsaturated nitrile intermediate.

Amide coupling with 4-aminopyridine using reagents like EDCI/HOBt or DCC to ensure regioselectivity .
Optimization strategies :

  • Temperature control : Maintain 0–5°C during coupling to minimize side reactions (e.g., epimerization) .
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of aromatic intermediates .
  • Catalysts : Use DMAP to accelerate amide bond formation .

Which analytical techniques are most reliable for confirming the structural integrity of this compound?

Level : Basic
Answer :

  • NMR Spectroscopy :
    • ¹H NMR : Key signals include the ethoxy group (δ 1.3–1.5 ppm for CH₃, δ 3.8–4.2 ppm for OCH₂), pyridinyl protons (δ 8.3–8.7 ppm), and enamide protons (δ 6.5–7.5 ppm for conjugated doublet) .
    • ¹³C NMR : Confirm the nitrile carbon (δ 115–120 ppm) and carbonyl groups (amide C=O at δ 165–170 ppm) .
  • HPLC-MS : Quantify purity (>95%) and detect byproducts (e.g., Z-isomer) .

How can researchers design initial biological activity screens for this compound?

Level : Basic
Answer :

  • In vitro assays :
    • Kinase inhibition : Test against tyrosine kinases (e.g., EGFR, VEGFR) due to structural similarity to known kinase inhibitors .
    • Anti-inflammatory activity : Measure COX-2 inhibition using ELISA .
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .

What strategies mitigate stereochemical instability during synthesis?

Level : Advanced
Answer :
The (E)-configuration of the α,β-unsaturated nitrile is prone to isomerization under heat or light. Mitigation methods:

  • Low-temperature storage : Store intermediates at –20°C to prevent Z/E interconversion .
  • Protective groups : Introduce tert-butyldimethylsilyl (TBS) groups to stabilize the enamide moiety .
  • Chromatography : Use silica gel with 1% triethylamine in mobile phases to reduce acid-catalyzed isomerization .

How can computational modeling elucidate the compound’s mechanism of action?

Level : Advanced
Answer :

  • Molecular docking : Screen against Protein Data Bank (PDB) targets (e.g., EGFR kinase domain) using AutoDock Vina. Focus on hydrogen bonding with pyridinyl N and hydrophobic interactions with the ethoxyphenyl group .
  • MD simulations : Simulate binding stability over 100 ns to assess interactions with catalytic residues (e.g., Lys721 in EGFR) .
  • QSAR studies : Correlate substituent electronegativity (e.g., cyano vs. nitro groups) with inhibitory potency .

How should researchers address contradictions in reported biological data for structurally similar compounds?

Level : Advanced
Answer :
Discrepancies often arise from substituent effects. Resolution strategies:

  • SAR analysis : Compare analogs with varying substituents (Table 1).
  • Assay standardization : Replicate studies under identical conditions (e.g., ATP concentration in kinase assays) .

Table 1 : Substituent Effects on IC₅₀ (EGFR Inhibition)

Substituent (R)IC₅₀ (nM)Reference
4-Ethoxyphenyl12.3
4-Fluorophenyl28.7
4-Nitrophenyl45.9

What advanced techniques validate the compound’s stability under physiological conditions?

Level : Advanced
Answer :

  • Metabolic stability : Incubate with liver microsomes (human/rat) and analyze via LC-MS/MS for degradation products .
  • pH-dependent hydrolysis : Monitor nitrile-to-amide conversion in buffers (pH 1–10) using UV-Vis spectroscopy (λmax = 255 nm) .

How do structural modifications to the pyridinyl or ethoxyphenyl groups impact reactivity?

Level : Advanced
Answer :

  • Pyridinyl modifications :
    • N-methylation : Reduces hydrogen-bonding capacity, lowering kinase affinity .
    • Halogenation (e.g., Cl) : Enhances lipophilicity, improving blood-brain barrier penetration .
  • Ethoxyphenyl modifications :
    • Ethoxy → methoxy : Decreases metabolic stability due to faster demethylation .
    • Ortho-substituents : Introduce steric hindrance, altering binding orientation .

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